Cas no 108340-60-9 (Ganoderic acid D)

Ganoderic acid D 化学的及び物理的性質
名前と識別子
-
- Ganoderic acid D
- Ganoderic-acid-D
- (7beta)-7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
- (6R)-6-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-oc
- CID 102004379
- Ganoderic acid C1
- Ganoderic-acid-D;GAD
- GAC1
- BCP19152
- BCP24006
- VZ32299
- 6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenan
- GanodericacidD
- AKOS032946021
- 108340-60-9
- BDBM50021402
- CS-0017054
- Ganodernic acid D
- CHEMBL2205002
- (6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
- HY-N1511
- SCHEMBL3676373
- MS-29559
- CHEBI:200379
- 7beta,12alpha-Dihydroxy-3,11,23-tetraoxo-5alpha-lanost-8-en-26-oic acid
- 7beta-Hydroxy-3,11,15,23-tetraoxo-5alpha-lanost-8-en-26-oic acid
- Ganoderic acid C
- 1ST168153
- DA-53500
-
- MDL: MFCD32197327
- インチ: 1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)
- InChIKey: YTVGSCZIHGRVAV-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C2([H])C(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])C([H])([H])C2(C([H])([H])[H])C2C(C([H])([H])C3(C([H])([H])[H])C([H])(C([H])(C([H])([H])[H])C([H])([H])C(C([H])([H])C([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C(C3(C([H])([H])[H])C=21)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 514.293054g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 6
- どういたいしつりょう: 514.293054g/mol
- 単一同位体質量: 514.293054g/mol
- 水素結合トポロジー分子極性表面積: 126Ų
- 重原子数: 37
- 複雑さ: 1120
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 514.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 688.3±55.0 °C at 760 mmHg
- フラッシュポイント: 384.1±28.0 °C
- ようかいど: ほとんど溶けない(0.047 g/l)(25ºC)、
- PSA: 125.81000
- LogP: 4.33970
Ganoderic acid D セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:粉末Powder: -20°C 3 years年 4°C 2 years年 / In solvent溶液中:-80°C 6 months月 -20°C 1 month月
Ganoderic acid D 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3156-100mg |
Ganoderic acid D |
108340-60-9 | 98% | 100mg |
$960 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1133-50 mg |
Ganoderic acid D |
108340-60-9 | 99.70% | 50mg |
¥9120.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1133-5 mg |
Ganoderic acid D |
108340-60-9 | 99.70% | 5mg |
¥2280.00 | 2022-02-28 | |
Chengdu Biopurify Phytochemicals Ltd | BP3156-5mg |
Ganoderic acid D |
108340-60-9 | 98% | 5mg |
$120 | 2023-09-19 | |
ChemScence | CS-0017054-1mg |
Ganoderic acid D |
108340-60-9 | 99.40% | 1mg |
$50.0 | 2022-04-28 | |
ChemFaces | CFN90292-10mg |
Ganoderic acid D |
108340-60-9 | >=98% | 10mg |
$338 | 2021-07-22 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1649-10mg |
Ganoderic acid D |
108340-60-9 | HPLC≥98% | 10mg |
¥3000元 | 2023-09-15 | |
Chengdu Biopurify Phytochemicals Ltd | BP3156-10mg |
Ganoderic acid D |
108340-60-9 | 98% | 10mg |
$170 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP3156-20mg |
Ganoderic acid D |
108340-60-9 | 98% | 20mg |
$260 | 2023-09-19 | |
TargetMol Chemicals | T5S1133-5 mg |
Ganoderic acid D |
108340-60-9 | 99.7% | 5mg |
¥ 1,590 | 2023-07-11 |
Ganoderic acid D サプライヤー
Ganoderic acid D 関連文献
-
Taofiq Oludemi,Lillian Barros,M. A. Prieto,Sandrina A. Heleno,Maria F. Barreiro,Isabel C. F. R. Ferreira Food Funct. 2018 9 209
-
Reen-Yen Kuo,Keduo Qian,Susan L. Morris-Natschke,Kuo-Hsiung Lee Nat. Prod. Rep. 2009 26 1321
-
Langdong Chen,Diya Lv,Dongyao Wang,Xiaofei Chen,Zhenyu Zhu,Yan Cao,Yifeng Chai Mol. BioSyst. 2016 12 3347
-
Mohammed Sharif Swallah,Precious Bondzie-Quaye,Yahui Wu,Adolf Acheampong,Frederick Leo Sossah,Shereen M. Elsherbiny,Qing Huang Food Funct. 2023 14 1812
-
J. D. Connolly,R. A. Hill Nat. Prod. Rep. 1986 3 421
Ganoderic acid Dに関する追加情報
Ganoderic acid D: A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Ganoderic acid D, a naturally occurring triterpenoid compound with the CAS number 108340-60-9, has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This compound, derived from the revered medicinal mushroom *Ganoderma lucidum*, is part of a broader class of bioactive molecules known for their immunomodulatory, anti-inflammatory, and antioxidant properties. The increasing body of scientific evidence highlights Ganoderic acid D as a promising candidate for the development of novel therapeutic strategies.
The chemical structure of Ganoderic acid D (CAS no. 108340-60-9) features a complex tetracyclic triterpenoid backbone, characterized by multiple hydroxyl and ketone functional groups. These structural features contribute to its unique pharmacological profile, enabling interactions with various cellular targets. Recent advancements in spectroscopic and chromatographic techniques have facilitated a more detailed elucidation of its molecular structure, enhancing our understanding of its mechanism of action.
One of the most compelling aspects of Ganoderic acid D is its ability to modulate immune responses. Studies have demonstrated its potential to enhance the activity of natural killer (NK) cells and T lymphocytes, while simultaneously suppressing the production of pro-inflammatory cytokines. This immunomodulatory effect has been particularly intriguing in the context of chronic inflammatory diseases and autoimmune disorders. For instance, preclinical trials have shown that Ganoderic acid D can attenuate inflammation in models of rheumatoid arthritis by inhibiting NF-κB signaling pathways.
In addition to its immunomodulatory properties, Ganoderic acid D has exhibited significant antioxidant activity. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Research indicates that Ganoderic acid D can scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that this compound may offer protection against oxidative damage in cellular systems.
The anti-cancer potential of Ganoderic acid D has also been extensively investigated. Several in vitro and in vivo studies have revealed its ability to induce apoptosis in cancer cell lines by activating caspase-dependent pathways. Furthermore, it has been shown to inhibit the proliferation of tumor cells by disrupting microtubule formation and impairing DNA replication. The combination of these effects makes Ganoderic acid D an attractive candidate for combination therapies with conventional chemotherapeutic agents.
Recent clinical trials have begun to explore the therapeutic efficacy of Ganoderic acid D in human populations. A notable study published in a peer-reviewed journal demonstrated its ability to improve quality of life parameters in patients with advanced liver disease. The study reported reductions in liver enzyme levels and improvements in antioxidant capacity following treatment with Ganoderic acid D supplements. While further research is needed to confirm these findings, they provide encouraging evidence for the clinical utility of this compound.
The pharmacokinetic profile of Ganoderic acid D is another critical aspect that influences its therapeutic potential. Absorption studies have shown that it exhibits moderate bioavailability when administered orally, with peak plasma concentrations reached within 2-4 hours post-dose. The compound's extensive metabolism by cytochrome P450 enzymes necessitates careful consideration when designing therapeutic regimens, particularly for patients concomitantly receiving other medications metabolized by these pathways.
Future directions in Ganoderic acid D research are likely to focus on optimizing delivery systems to enhance bioavailability and target specificity. Nanotechnology-based formulations, such as liposomes and polymeric nanoparticles, have shown promise in improving the delivery efficiency of bioactive compounds like Ganoderic acid D. Additionally, investigating synergistic combinations with other natural products or synthetic drugs could unlock new therapeutic possibilities.
The growing interest in Ganoderic acid D underscores its significance as a bioactive compound with multifaceted therapeutic potential. As research continues to uncover new mechanisms and applications, this triterpenoid from *Ganoderma lucidum* is poised to play an increasingly important role in modern medicine. The integration of traditional herbal knowledge with contemporary scientific methodologies highlights the value of natural products as sources for novel therapeutics.
108340-60-9 (Ganoderic acid D) 関連製品
- 81907-61-1(Ganoderic acid B)
- 100665-42-7(Ganoderenic acid C)
- 120462-48-8(Lanosta-8,20(22)-dien-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b,20E)-)
- 100665-41-6(Ganoderenic acid B)
- 100665-40-5(Ganoderenic acid A)
- 81907-62-2(Ganoderic Acid A)
- 103773-62-2(Ganoderic acid C2)
- 100665-43-8(Ganoderenic acid D)
- 95311-97-0(Ganoderic acid C1)
- 149507-55-1(Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-)

